molecular formula C16H18N2O5S B248612 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE

1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE

Cat. No.: B248612
M. Wt: 350.4 g/mol
InChI Key: JRZLMAJUZAWBLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a furan ring, a piperazine ring, and a methoxy-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the furan ring and the piperazine ring separately. The furan ring can be synthesized through the cyclization of alkynyl oxiranes in the presence of p-toluenesulfonic acid and methanol . The piperazine ring is then introduced through a nucleophilic substitution reaction with a suitable sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furanones

    Reduction: Hydroxyl derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-methanone derivatives: Similar in structure but may have different functional groups attached to the furan ring.

    Piperazine derivatives: Compounds with variations in the substituents on the piperazine ring.

    Methoxy-benzenesulfonyl derivatives: Compounds with different substituents on the benzene ring.

Uniqueness

1-(FURAN-2-CARBONYL)-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE is unique due to its combination of the furan ring, piperazine ring, and methoxy-benzenesulfonyl group, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

furan-2-yl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone

InChI

InChI=1S/C16H18N2O5S/c1-22-13-4-6-14(7-5-13)24(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-23-15/h2-7,12H,8-11H2,1H3

InChI Key

JRZLMAJUZAWBLF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

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